methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate
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Overview
Description
Methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate is a complex organic compound with a unique structure that includes an imidazo[1,2-g]purine core
Mechanism of Action
Target of Action
Imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic agents . The specific targets can vary widely depending on the exact structure of the compound.
Mode of Action
The mode of action of imidazole and indole derivatives can also vary greatly. Some have been found to have antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities .
Biochemical Pathways
Imidazole and indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of imidazole and indole derivatives can be diverse, given their wide range of biological activities . The exact effects would depend on the specific compound and its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate typically involves multi-step organic reactions. The starting materials often include 2-chlorophenyl derivatives and imidazo[1,2-g]purine precursors. Key steps in the synthesis may involve:
Condensation Reactions: Combining the 2-chlorophenyl derivative with the imidazo[1,2-g]purine core under acidic or basic conditions.
Methylation: Introduction of methyl groups using methylating agents such as methyl iodide or dimethyl sulfate.
Esterification: Formation of the propanoate ester through reaction with propanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[8-(2-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate
- Methyl 3-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate
Uniqueness
The uniqueness of methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group, in particular, may confer distinct properties compared to other halogenated derivatives.
Properties
IUPAC Name |
methyl 3-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4/c1-11-10-24-15-16(21-18(24)25(11)13-7-5-4-6-12(13)20)22(2)19(28)23(17(15)27)9-8-14(26)29-3/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLKJXNNFYSBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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